4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one
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Overview
Description
4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Functional Group Introduction: The butyl and chloro substituents are introduced via alkylation and halogenation reactions, respectively. For instance, butyl bromide can be used for alkylation, and chlorination can be achieved using thionyl chloride or similar reagents.
Ether Formation: The methoxy-5-nitrobenzyl ether group is introduced through a nucleophilic substitution reaction. This involves reacting the appropriate benzyl alcohol derivative with the chromen-2-one intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrobenzyl ether groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride are typical methods.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Nucleophiles such as amines or thiols can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of new functional groups at the chloro position, such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity and functional groups, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Biological Studies: The compound can be used as a probe to study enzyme interactions, particularly those involving chromen-2-one derivatives.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a tool to investigate cellular pathways and molecular mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer research, it might induce apoptosis in cancer cells through mitochondrial pathways or by activating caspases.
Comparison with Similar Compounds
Similar Compounds
4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one: Lacks the methoxy-5-nitrobenzyl ether group, which may result in different biological activities.
4-butyl-6-chloro-7-methoxy-2H-chromen-2-one: Similar but without the nitrobenzyl ether group, potentially affecting its reactivity and applications.
4-butyl-6-chloro-7-[(2-hydroxy-5-nitrobenzyl)oxy]-2H-chromen-2-one: Contains a hydroxy group instead of a methoxy group, which could influence its chemical properties and biological interactions.
Uniqueness
The presence of both the methoxy and nitrobenzyl ether groups in 4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one imparts unique chemical reactivity and potential biological activities. These functional groups can participate in various chemical reactions, making the compound versatile for different research applications.
Properties
IUPAC Name |
4-butyl-6-chloro-7-[(2-methoxy-5-nitrophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO6/c1-3-4-5-13-9-21(24)29-19-11-20(17(22)10-16(13)19)28-12-14-8-15(23(25)26)6-7-18(14)27-2/h6-11H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJSLDZSTZPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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